3'-(n-Pentylthio)acetophenone

Description

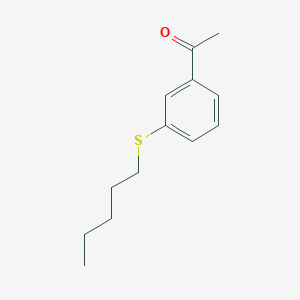

3'-(n-Pentylthio)acetophenone is an acetophenone derivative characterized by a pentylthio (-S-C₅H₁₁) substituent at the meta position of the aromatic ring. Its molecular formula is C₁₃H₁₈OS, with a molecular weight of 222.3 g/mol (calculated). The thioether group distinguishes it from oxygen-containing analogs, imparting distinct lipophilic and electronic properties.

Properties

IUPAC Name |

1-(3-pentylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OS/c1-3-4-5-9-15-13-8-6-7-12(10-13)11(2)14/h6-8,10H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEMTLRXHPPSJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=CC=CC(=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701293885 | |

| Record name | Ethanone, 1-[3-(pentylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443337-25-4 | |

| Record name | Ethanone, 1-[3-(pentylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443337-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-[3-(pentylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(n-Pentylthio)acetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of a thiolated benzene derivative with an appropriate acyl chloride. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is conducted under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of 3’-(n-Pentylthio)acetophenone may involve the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity 3’-(n-Pentylthio)acetophenone.

Chemical Reactions Analysis

Types of Reactions

3’-(n-Pentylthio)acetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives of 3’-(n-Pentylthio)acetophenone.

Scientific Research Applications

3’-(n-Pentylthio)acetophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-(n-Pentylthio)acetophenone depends on its specific application. For example, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the pentylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural and Substituent Effects

Acetophenone derivatives vary significantly in properties based on substituent type and position. Key comparisons include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: Methoxy (-OCH₃) and amino (-NH₂) groups increase electron density on the aromatic ring, facilitating electrophilic substitution. In contrast, chloro (-Cl) and trifluoromethyl (-CF₃) groups reduce reactivity .

- Thioether vs.

Chemical Reactivity and Catalytic Hydrogenation

Substituents significantly influence catalytic hydrogenation efficiency:

- Acetophenone Derivatives in Hydrogenation: Unsubstituted acetophenone achieves 68% yield of 1-phenylethanol under Rh-catalyzed hydrogenation . Electron-donating substituents (e.g., -NH₂) slightly enhance reaction rates, while electron-withdrawing groups (e.g., -CF₃) require harsher conditions . The bulky pentylthio group in this compound may sterically hinder hydrogenation, reducing reaction rates compared to smaller substituents .

- Comparison with Aldehydes: Aldehydes (e.g., benzaldehyde) are reduced faster than ketones (e.g., acetophenone) due to lower steric and electronic barriers .

Biological Activity

3'-(n-Pentylthio)acetophenone, an organic compound with the molecular formula , is a member of the acetophenone family. This compound features a phenyl ring with a pentylthio substituent at the meta position and an acetyl group, which influences its chemical properties and potential biological activities. Recent studies have explored its applications in various fields, particularly in biology and medicine.

- IUPAC Name : 1-(3-pentylsulfanylphenyl)ethanone

- Molecular Weight : 222.35 g/mol

- Structure : Contains a phenyl ring, acetyl group, and a pentylthio group.

| Property | Value |

|---|---|

| Molecular Formula | C13H18OS |

| Molecular Weight | 222.35 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains. The presence of the pentylthio group enhances its lipophilicity, potentially facilitating membrane penetration and interaction with microbial cells.

- Case Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones compared to control groups. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown promising antifungal activity. It was tested against common fungal pathogens such as Candida albicans and Aspergillus niger.

- Research Findings : In vitro assays revealed that this compound inhibited the growth of C. albicans with an MIC of 16 µg/mL, indicating potential as an antifungal agent.

The biological activity of this compound is believed to involve interaction with cellular targets such as enzymes or receptors. The lipophilic nature of the compound allows it to penetrate lipid membranes effectively, leading to disruption of cellular processes.

- Proposed Mechanism : It may inhibit key metabolic pathways in microorganisms by targeting specific enzymes involved in cell wall synthesis or energy metabolism.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Antimicrobial Activity |

|---|---|---|

| Acetophenone | C6H5COCH3 | Moderate |

| 4'-Methylthioacetophenone | C9H10OS | Low |

| 3'-Chloroacetophenone | C8H7ClO | Moderate |

| This compound | C13H18OS | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.